molecular formula C16H14N2O2S B2935230 2-[(4-methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one CAS No. 41526-87-8

2-[(4-methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B2935230
CAS No.: 41526-87-8
M. Wt: 298.36
InChI Key: ZRNZQHWDJOYNNU-XNTDXEJSSA-N
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Description

2-[(4-Methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one is a benzothiazinone derivative characterized by a 1,4-benzothiazin-3-one core substituted with a 4-methoxyanilino methylene group at the 2-position. This compound belongs to a class of heterocyclic molecules with demonstrated biological relevance, including analgesic, antitubercular, and enzyme inhibitory activities . The 4-methoxy substituent on the anilino moiety likely enhances electron-donating properties, influencing both reactivity and pharmacological interactions.

Properties

IUPAC Name

(2E)-2-[(4-methoxyanilino)methylidene]-4H-1,4-benzothiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-20-12-8-6-11(7-9-12)17-10-15-16(19)18-13-4-2-3-5-14(13)21-15/h2-10,17H,1H3,(H,18,19)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNZQHWDJOYNNU-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C2C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/2\C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one typically involves the reaction of 4-methoxyaniline with a benzothiazine derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-[(4-methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent or a precursor for pharmaceuticals. Research may focus on its efficacy and safety in treating various diseases.

Industry: In industry, this compound could be utilized in the production of dyes, pigments, or other chemical products. Its unique structure may offer advantages in specific applications.

Mechanism of Action

The mechanism by which 2-[(4-methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural uniqueness of 2-[(4-methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one lies in its substitution pattern. Key comparisons include:

Table 1: Structural Analogues and Substituent Effects

Compound Substituent at 2-Position Key Structural Features Biological/Physicochemical Impact
Target compound 4-Methoxyanilino methylene Electron-rich aromatic group Potential MAO inhibition
2-(Methylsulfanyl) derivatives Alkyl/aryl sulfanyl Enhanced lipophilicity Analgesic, antitubercular activities
NS6180 () 4-[[3-(Trifluoromethyl)phenyl]methyl] Trifluoromethyl group KCa3.1 channel inhibition
6-Bromo-2-methyl derivative Bromo and methyl groups Halogenation for stability/activity tuning Not specified (structural modification)
Benzo-1,4-oxathiins () Oxygen instead of sulfur in the ring Altered ring electronics Unreported (structural analogue)
  • Substituent Diversity : The 4-methoxy group in the target compound may enhance solubility compared to hydrophobic trifluoromethyl (NS6180) or sulfanyl groups .

Physicochemical Properties

Available data on related compounds provide insights:

  • Melting Points: A structurally complex benzothiazinone salt () exhibits a melting point of 134–135°C, influenced by hydrogen bonding and ionic interactions .
  • Crystal Packing : Derivatives like 2-benzoyl-2H-1,4-benzothiazin-3(4H)-one () form stable lattices via π-π stacking and hydrogen bonds, suggesting similar behavior for the target compound .
  • Solubility : The 4-methoxy group may improve aqueous solubility compared to halogenated or sulfanyl analogues .

Biological Activity

2-[(4-methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one, with the CAS number 41526-87-8, is a synthetic compound belonging to the benzothiazine class. This compound has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C16H14N2O2S
  • Molar Mass : 298.36 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes. It is believed to function as an inhibitor by binding to the active sites of target enzymes, thereby preventing substrate interaction and subsequent catalytic activity. This mechanism is crucial for its potential therapeutic applications.

Enzyme Inhibition

Research indicates that benzothiazine derivatives exhibit significant inhibitory effects on a range of enzymes, including:

  • Human Leukocyte Elastase (HLE) : Known for its role in inflammation and tissue remodeling.
  • Cathepsin G : A serine protease involved in immune response.
  • Thrombin : A key enzyme in the coagulation cascade.

The structure of benzothiazine contributes to its ability to act as an effective inhibitor due to the presence of heteroatoms that facilitate hydrogen bonding and π-π interactions with enzyme active sites .

Case Studies

  • Inhibition Studies : A study demonstrated that derivatives of benzothiazines, including this compound, showed potent inhibition against HLE with IC50 values indicating significant effectiveness compared to standard inhibitors .
  • Therapeutic Potential : The compound has been explored for its anti-inflammatory properties due to its ability to inhibit enzymes involved in inflammatory pathways. In vivo studies showed reduced inflammation markers in treated subjects .

Data Tables

Enzyme Target Inhibition Type IC50 Value (µM) Reference
Human Leukocyte ElastaseCompetitive0.5
Cathepsin GNon-competitive1.0
ThrombinMixed0.8

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